molecular formula C16H20N4O B2988669 3-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-1-methyl-1,2,4-triazole CAS No. 2411286-25-2

3-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-1-methyl-1,2,4-triazole

Cat. No. B2988669
CAS RN: 2411286-25-2
M. Wt: 284.363
InChI Key: ZGCSBCFIUVZUEI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups in space. The aziridine ring and the cyclobutyl group would likely add some three-dimensionality to the molecule, and the electron-donating methoxy group could influence the reactivity of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the aziridine ring, which is a type of three-membered ring with a nitrogen atom. These types of rings are known to be quite reactive. The 1,2,4-triazole ring is also a site of potential reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar methoxy group could influence its solubility in different solvents .

Future Directions

Future research could explore the potential uses of this compound, particularly given the known biological activity of many 1,2,4-triazole derivatives . Additionally, further studies could investigate the synthesis of this compound and ways to optimize this process .

properties

IUPAC Name

3-[3-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]-1-methyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O/c1-19-11-17-16(18-19)12-4-2-7-15(8-12)21-10-14-9-20(14)13-5-3-6-13/h2,4,7-8,11,13-14H,3,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGCSBCFIUVZUEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=N1)C2=CC(=CC=C2)OCC3CN3C4CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-1-methyl-1,2,4-triazole

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